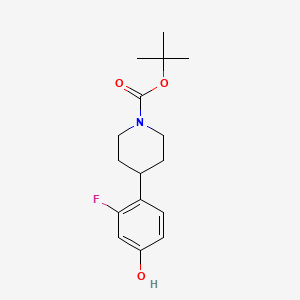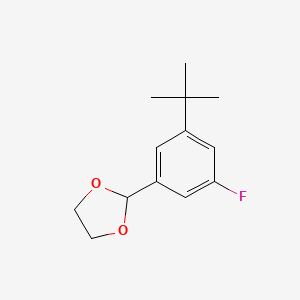
2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane” is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane” is not available in the sources I found .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, demonstrates the configuration of phenyl and tert-butyl groups, forming a quasi-one-dimensional zigzag chain structure through hydrogen bonds. This finding has implications for understanding molecular interactions and design in crystal engineering (He Liu et al., 2004).
Material Science and Nanotechnology
- Enhanced brightness emission-tuned nanoparticles were developed using heterodifunctional polyfluorene building blocks, demonstrating potential in light-emitting devices and sensors due to their bright and enduring fluorescence brightness (Christoph S. Fischer et al., 2013).
Renewable Energy and Solvents
- The conversion of 2,3-Butanediol to a mixture of dioxolanes was shown to produce a sustainable gasoline blending component and industrial solvent, highlighting the role of such compounds in developing renewable energy sources and eco-friendly solvents (B. Harvey et al., 2016).
Organic Synthesis
- Research on 5-Methyl-4H-1,3-dioxins, transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, underscores their utility as chiral building blocks for asymmetric synthesis, offering insights into stereochemical transformations and applications in synthesis of complex molecules (S. Flock et al., 2005).
Chemical Luminescence
- The study of chemiluminescent decomposition of dioxetanes with phenolic substituents offers insights into the design of chemiluminescent materials for analytical applications, demonstrating the effect of substitution patterns on luminescence efficiency (M. Matsumoto et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)10-6-9(7-11(14)8-10)12-15-4-5-16-12/h6-8,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUZPWDAXMKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2OCCO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



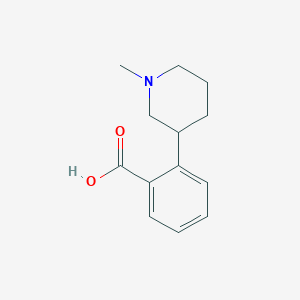
![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
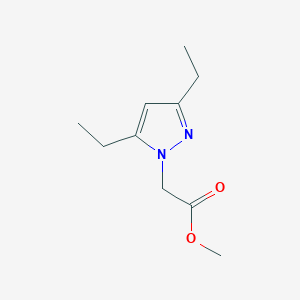

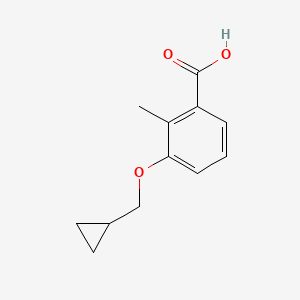
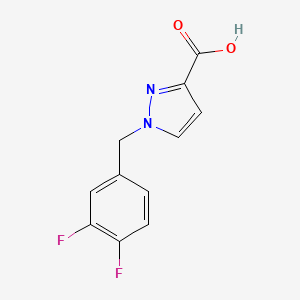
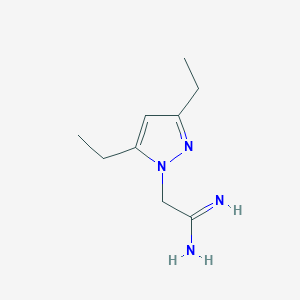
![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)
![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)
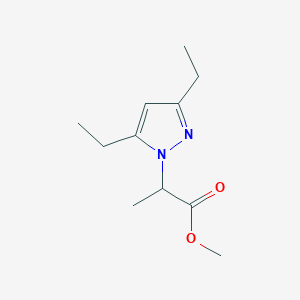
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)


